2,2,3-Trimethylcyclobutanone

Vue d'ensemble

Description

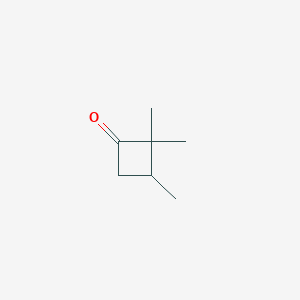

2,2,3-Trimethylcyclobutanone is a chemical compound with the molecular formula C7H12O . It is also known by other names such as 2,2,3-Trimethylcyclobutanon in German, 2,2,3-Triméthylcyclobutanone in French, and Cyclobutanone, 2,2,3-trimethyl- .

Molecular Structure Analysis

The molecular structure of 2,2,3-Trimethylcyclobutanone consists of a four-membered cyclobutane ring with a ketone functional group and three methyl groups attached . The molecular weight is 112.170 Da .Physical And Chemical Properties Analysis

2,2,3-Trimethylcyclobutanone has a density of 0.9±0.1 g/cm3, a boiling point of 139.6±8.0 °C at 760 mmHg, and a vapour pressure of 6.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.7±3.0 kJ/mol and a flash point of 31.5±10.7 °C . The compound has a molar refractivity of 32.6±0.3 cm3 and a molar volume of 125.9±3.0 cm3 .Applications De Recherche Scientifique

Synthesis and Polymerization : A study explored the synthesis and polymerization of Trimethyl Bicyclobutane‐1,2,2‐Tricarboxylate, a related compound, which polymerized under free radical initiation and copolymerized with vinyl monomers of varying polarity (H. K. Hall & W. Fischer, 1977).

Detection in Irradiated Food : Research developed a rapid supercritical fluid extraction method for the qualitative detection of 2-alkylcyclobutanones in gamma-irradiated fresh and sea water fish. These compounds are used as chemical markers for irradiated foods containing lipids (I. Tewfik, H. Ismail & S. Sumar, 1999).

Chemical Vapor Deposition : Another study looked into in situ N2-doping of 3C-SiC films during growth by chemical vapor deposition on Si(111) substrates using single organosilane precursors, including silacyclobutane, a related cyclobutane derivative (Jin Ming Chen, A. Steckl & M. Loboda, 2000).

Intermediates in Synthesis : Cyclobutyl derivatives, potentially including similar compounds to 2,2,3-Trimethylcyclobutanone, have been used as intermediates in the synthesis of complex structures like chromenes containing a cyclobutane ring (A. Bernard et al., 2004).

Marker for Irradiated Chicken : There's research on synthesizing and characterizing 2-dodecylcyclobutanone to confirm its presence in irradiated chicken samples, indicating its potential use as a marker for irradiated foods (D. Boyd et al., 1991).

Propriétés

IUPAC Name |

2,2,3-trimethylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-4-6(8)7(5,2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNUTNIUANPMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932444 | |

| Record name | 2,2,3-Trimethylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3-Trimethylcyclobutanone | |

CAS RN |

1449-49-6 | |

| Record name | 2,2,3-Trimethyl cyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3-Trimethylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

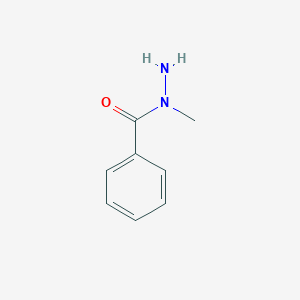

![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)